ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds. It features a pyrido[2,1-c][1,2,4]triazin-4-one core structure, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl derivatives with ethyl piperazine-1-carboxylate under controlled conditions. The reaction often requires the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophilic reagents under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
Ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The compound’s structure allows it to bind effectively to its targets, leading to the desired biological effects .
Comparison with Similar Compounds
Ethyl 4-[3-(4-oxo-4H-pyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives: Known for their biological activities and used in similar applications.
1,3,4-oxadiazole derivatives: Studied for their potential as antimicrobial and anticancer agents.
1,3,4-thiadiazole derivatives: Investigated for their anti-inflammatory and antiviral properties.
Properties
Molecular Formula |
C17H21N5O4 |
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Molecular Weight |
359.4 g/mol |
IUPAC Name |
ethyl 4-[3-(4-oxopyrido[2,1-c][1,2,4]triazin-3-yl)propanoyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C17H21N5O4/c1-2-26-17(25)21-11-9-20(10-12-21)15(23)7-6-13-16(24)22-8-4-3-5-14(22)19-18-13/h3-5,8H,2,6-7,9-12H2,1H3 |
InChI Key |
GTZOQSGFQGBGBA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CCC2=NN=C3C=CC=CN3C2=O |
Origin of Product |
United States |
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